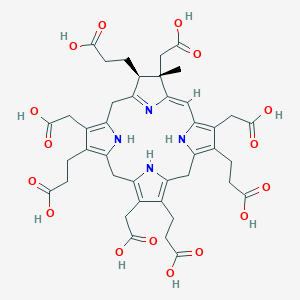

Precorrin-1

Description

Properties

Molecular Formula |

C41H46N4O16 |

|---|---|

Molecular Weight |

850.8 g/mol |

IUPAC Name |

3-[(2S,3S,4Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3-methyl-10,15,20,22,23,24-hexahydro-2H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C41H46N4O16/c1-41(17-40(60)61)24(5-9-36(52)53)31-15-29-22(11-38(56)57)19(3-7-34(48)49)27(43-29)14-28-21(10-37(54)55)18(2-6-33(46)47)25(42-28)13-26-20(4-8-35(50)51)23(12-39(58)59)30(44-26)16-32(41)45-31/h16,24,42-44H,2-15,17H2,1H3,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/b32-16-/t24-,41+/m1/s1 |

InChI Key |

CJLVUWULFKHGFB-NZCAJUPMSA-N |

SMILES |

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O |

Isomeric SMILES |

C[C@@]\1([C@@H](C2=N/C1=C\C3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways Involving Precorrin 1

Formation of Precorrin-1 from Uroporphyrinogen III

The initial step in the pathway leading to this compound is the methylation of uroporphyrinogen III. This reaction is a critical control point, committing the substrate to a biosynthetic route distinct from that of heme and chlorophyll (B73375).

The Uroporphyrinogen III C-Methyltransferase (SUMT) Catalyzed Reaction

The enzyme responsible for the synthesis of this compound is uroporphyrinogen-III C-methyltransferase (SUMT), also known by the EC number 2.1.1.107. wikipedia.org This enzyme catalyzes the transfer of a methyl group from a donor molecule to the C-2 position of the uroporphyrinogen III macrocycle. ebi.ac.uk SUMT is a key enzyme in the biosynthetic pathways of cobalamin and siroheme (B1205354) in both anaerobic and aerobic bacteria. wikipedia.orgebi.ac.uk The active form of the enzyme is suggested to be a homodimer. nih.gov The crystallographic structure of SUMT from Pseudomonas denitrificans has been solved, providing insights into its mechanism. nih.gov

The methyl group transferred in the SUMT-catalyzed reaction is provided by S-adenosyl-L-methionine (SAM). nih.govresearchgate.netresearchgate.netnih.govyoutube.com SAM is a common cosubstrate involved in methyl group transfers in various biological pathways. nih.govresearchgate.netnih.gov In the formation of this compound, the reaction involves a nucleophilic substitution at the methyl carbon of SAM, resulting in the formation of S-adenosyl-L-homocysteine (SAH) as a byproduct. researchgate.net The reaction is as follows:

S-adenosyl-L-methionine + uroporphyrinogen III ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org

The optimal concentration of SAM for this enzymatic reaction has been a subject of study, with one study determining an optimal concentration of 200 μM in a tandem-enzyme assay for precorrin-2 (B1239101) synthesis. researchgate.net

The methylation of uroporphyrinogen III by SUMT is highly specific, occurring at the C-2 position of the macrocycle. ebi.ac.ukresearchgate.netuniprot.org This regioselectivity is crucial for the correct assembly of the subsequent intermediates in the biosynthetic pathway. The enzyme's active site architecture ensures that the methyl transfer from SAM occurs exclusively at this position, setting the stage for the subsequent methylation at C-7 to form precorrin-2.

Subsequent Transformation of this compound to Precorrin-2

Following its formation, this compound undergoes a second methylation to yield precorrin-2. This reaction is also catalyzed by the same SUMT enzyme that produced this compound.

Divergence of Biosynthetic Routes from Precorrin-2

Precorrin-2 is a crucial intermediate in the biosynthesis of several vital tetrapyrrolic compounds. mdpi.comnih.govasm.orgresearchgate.netmdpi.comresearchgate.netauburn.edusemanticscholar.org It represents the last common precursor for the synthesis of coenzyme F430, siroheme, and cobalamin (vitamin B12). mdpi.comnih.govasm.orgmdpi.com The metabolic fate of precorrin-2 is determined by the specific enzymatic pathways present in an organism, leading to the production of these distinct molecules, each with unique biological functions.

Cobalamin (Vitamin B12) Biosynthesis Pathways

The biosynthesis of cobalamin, the most structurally complex cofactor in nature, proceeds from precorrin-2 through two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. mdpi.comresearchgate.netwikipedia.orgportlandpress.comnih.govnih.gov A key differentiator between these two pathways is the timing of cobalt insertion into the macrocycle. mdpi.comwikipedia.orgportlandpress.com

In the aerobic pathway, the corrin (B1236194) ring is synthesized before the insertion of cobalt. wikipedia.orgportlandpress.com This pathway is characterized by a series of methylations, a ring contraction that requires molecular oxygen, and the eventual chelation of cobalt. mdpi.comportlandpress.com The initial steps involve the conversion of precorrin-2 to precorrin-3A and subsequently to precorrin-3B. The enzyme CobG, a monooxygenase, utilizes molecular oxygen to hydroxylate precorrin-3A, which is a critical step for the subsequent ring contraction. portlandpress.com The enzyme CobJ then catalyzes the extrusion of the C-20 carbon and its associated methyl group as acetic acid, leading to the formation of the contracted corrin ring of precorrin-4 (B1235051). portlandpress.com Following several more enzymatic steps, cobalt is inserted into the corrin ring at a late stage by an ATP-dependent chelatase complex composed of CobN, CobS, and CobT. researchgate.netportlandpress.comnih.govfrontiersin.org This pathway is notably found in organisms such as Pseudomonas denitrificans. mdpi.comnih.govnih.govfrontiersin.org

| Enzyme | Function | Substrate | Product | Organism Example |

| CobI | C-20 methylation | Precorrin-2 | Precorrin-3A | Pseudomonas denitrificans |

| CobG | Oxygen-dependent hydroxylation | Precorrin-3A | Precorrin-3B | Pseudomonas denitrificans |

| CobJ | Ring contraction and C-17 methylation | Precorrin-3B | Precorrin-4 | Pseudomonas denitrificans |

| CobM | C-11 methylation | Precorrin-4 | Precorrin-5 | Pseudomonas denitrificans |

| CobF | C-1 methylation and C-20 extrusion | Precorrin-5 | Precorrin-6A | Pseudomonas denitrificans |

| CobL | C-5 and C-15 methylation and decarboxylation | Precorrin-6B | Precorrin-8 | Pseudomonas denitrificans |

| CobN/S/T | ATP-dependent cobalt chelation | Hydrogenobyrinic acid | Cob(II)yrinic acid | Pseudomonas denitrificans |

The anaerobic pathway for cobalamin biosynthesis is distinguished by the early insertion of cobalt into the tetrapyrrole ring. mdpi.comwikipedia.orgportlandpress.com In this pathway, precorrin-2 is first oxidized to sirohydrochlorin (B1196429). wikipedia.org The enzyme CysG, a multifunctional enzyme in some organisms like Salmonella typhimurium, or separate enzymes like SirA, SirB, and SirC in Bacillus megaterium, can catalyze this conversion. mdpi.comresearchgate.net Subsequently, cobalt is inserted into sirohydrochlorin by a cobaltochelatase, such as CbiK or CbiX, to form cobalt-sirohydrochlorin. mdpi.comwikipedia.orgresearchgate.netresearchgate.net This early cobalt insertion commits the intermediate to the cobalamin pathway. nih.gov The subsequent ring contraction in the anaerobic pathway does not involve molecular oxygen and proceeds through a different mechanism than the aerobic route. bris.ac.uk This pathway is found in a variety of anaerobic and facultative anaerobic bacteria, including Salmonella enterica, Propionibacterium shermanii, and Bacillus megaterium. mdpi.comportlandpress.comnih.gov

| Enzyme | Function | Substrate | Product | Organism Example |

| CysG/SirC | Dehydrogenation | Precorrin-2 | Sirohydrochlorin | Salmonella typhimurium, Bacillus megaterium |

| CbiK/CbiX | Cobalt chelation | Sirohydrochlorin | Cobalt-sirohydrochlorin | Salmonella enterica, Bacillus megaterium |

| CbiL | C-20 methylation | Cobalt-sirohydrochlorin | Cobalt-Factor III | Bacillus megaterium |

| CbiH | Ring contraction | Cobalt-precorrin-4 | Cobalt-precorrin-5A | Salmonella typhimurium |

| CbiG | Acetaldehyde extrusion | Cobalt-precorrin-5A | Cobalt-precorrin-5B | Bacillus megaterium |

| CbiD | C-1 methylation | Cobalt-precorrin-5B | Cobalt-precorrin-6A | Bacillus megaterium |

| CbiJ | Reduction | Cobalt-precorrin-6A | Cobalt-precorrin-6B | Bacillus megaterium |

| CbiET | C-5 and C-15 methylation and decarboxylation | Cobalt-precorrin-6B | Cobalt-precorrin-8 | Bacillus megaterium |

| CbiC | Methyl group migration | Cobalt-precorrin-8 | Cobyrinic acid | Bacillus megaterium |

Siroheme Biosynthesis

Siroheme is a prosthetic group essential for sulfite (B76179) and nitrite (B80452) reductases. researchgate.netnih.govpnas.orgpnas.org Its biosynthesis from precorrin-2 is a comparatively shorter pathway. researchgate.net The process involves two key enzymatic steps: the dehydrogenation of precorrin-2 to form sirohydrochlorin, followed by the insertion of ferrous iron. researchgate.netpnas.orgnih.gov In organisms like Escherichia coli, the multifunctional enzyme CysG catalyzes both the initial methylation of uroporphyrinogen III to precorrin-2 and the subsequent dehydrogenation and ferrochelation steps. researchgate.net In other organisms, such as Bacillus megaterium, these steps are carried out by distinct enzymes: SirC acts as a precorrin-2 dehydrogenase, and SirB functions as a sirohydrochlorin ferrochelatase. researchgate.netresearchgate.net

| Enzyme | Function | Substrate | Product | Organism Example |

| CysG (N-terminal domain) | Dehydrogenation | Precorrin-2 | Sirohydrochlorin | Escherichia coli |

| CysG (N-terminal domain) | Ferrochelation | Sirohydrochlorin | Siroheme | Escherichia coli |

| SirC | Dehydrogenation | Precorrin-2 | Sirohydrochlorin | Bacillus megaterium |

| SirB | Ferrochelation | Sirohydrochlorin | Siroheme | Bacillus megaterium |

| Met8p | Dehydrogenation and Ferrochelation | Precorrin-2 | Siroheme | Saccharomyces cerevisiae |

Coenzyme F430 Biosynthesis

Coenzyme F430 is a nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase, the enzyme responsible for the final step of methanogenesis. nih.gov The biosynthesis of coenzyme F430 also originates from precorrin-2 and is known to proceed via sirohydrochlorin. nih.govwikipedia.org The pathway involves the chelation of nickel into sirohydrochlorin, a reaction catalyzed by the enzyme CbiX, which can also function as a cobaltochelatase in the anaerobic cobalamin pathway. wikipedia.org Following nickel insertion, a series of reactions, including amidations and reductive cyclizations, lead to the final structure of coenzyme F430. nih.govwikipedia.org The enzymes involved in the later steps of this pathway are designated as Cfb enzymes. nih.gov

| Enzyme | Function | Substrate | Product | Organism Example |

| SirC/CysG | Dehydrogenation | Precorrin-2 | Sirohydrochlorin | Methanogenic Archaea |

| CbiX | Nickel chelation | Sirohydrochlorin | Nickel(II)-sirohydrochlorin | Methanogenic Archaea |

| CfbE | Amidation | Nickel(II)-sirohydrochlorin | Nickel(II)-sirohydrochlorin a,c-diamide | Methanogenic Archaea |

| CfbCD | Reductive cyclization | Nickel(II)-sirohydrochlorin a,c-diamide | 15,17³-seco-F430-17³-acid | Methanogenic Archaea |

| CfbB | Ring F formation | 15,17³-seco-F430-17³-acid | Coenzyme F430 | Methanogenic Archaea |

Heme d1 Biosynthesis

Heme d1 is a unique heme cofactor found in dissimilatory cytochrome cd1 nitrite reductases, which are involved in denitrification. pnas.orgpnas.orgauburn.edu The biosynthesis of heme d1 has been shown to proceed through siroheme, which is derived from precorrin-2. nih.govpnas.orgpnas.orgauburn.edu This pathway represents a "hijacking" of the siroheme biosynthetic machinery. nih.govpnas.org The initial step is the decarboxylation of siroheme to yield didecarboxysiroheme. nih.govpnas.org Subsequent modifications, including the replacement of two propionate side chains with oxygen functionalities and the introduction of a double bond into another side chain, are carried out by a set of enzymes encoded by the nir gene cluster. pnas.orgpnas.org For instance, NirJ is thought to be involved in the formation of the oxo groups. pnas.orgpnas.org

| Enzyme | Function | Substrate | Product | Organism Example |

| NirE | Uroporphyrinogen III methylation | Uroporphyrinogen III | Precorrin-2 | Paracoccus denitrificans |

| (Siroheme synthase) | Conversion to siroheme | Precorrin-2 | Siroheme | Denitrifying bacteria |

| (Siroheme decarboxylase) | Decarboxylation | Siroheme | Didecarboxysiroheme | Denitrifying bacteria |

| NirJ | Propionate side chain modification | Didecarboxysiroheme | Pre-d1 intermediate | Denitrifying bacteria |

| NirF | Double bond formation | Pre-d1 intermediate | Heme d1 | Denitrifying bacteria |

Enzymology of Precorrin 1 Transformation

Uroporphyrinogen III C-Methyltransferase (SUMT)

Uroporphyrinogen-III C-methyltransferase, also known as SUMT, is a pivotal enzyme that directs uroporphyrinogen III towards the biosynthesis of cobalamin and siroheme (B1205354). ebi.ac.ukebi.ac.uk It accomplishes this by catalyzing two sequential methylation reactions, transferring methyl groups from S-adenosyl-L-methionine (SAM) to the C-2 and C-7 positions of uroporphyrinogen III. wikipedia.orggenome.jpexpasy.org The first methylation results in the formation of precorrin-1, which is then further methylated to yield precorrin-2 (B1239101). wikipedia.orggenome.jpexpasy.org

Molecular Characteristics of SUMT (e.g., Homodimeric Nature, Absence of Prosthetic Group)

Studies on SUMT from various bacterial sources, including Pseudomonas denitrificans and Methanobacterium ivanovii, have revealed key molecular features of the enzyme.

The active form of SUMT is a homodimer, meaning it is composed of two identical protein subunits. nih.govnih.gov For instance, the enzyme from P. denitrificans has an estimated molecular weight of 56,500 Da by gel filtration, while gel electrophoresis under denaturing conditions indicates a subunit molecular weight of 30,000 Da, supporting the homodimeric structure. nih.gov Similarly, the SUMT from M. ivanovii has an apparent molecular weight of 58,200 Da and consists of two identical 29,000 Da subunits. nih.gov

A notable characteristic of SUMT is that it does not possess a chromophoric prosthetic group. nih.gov Furthermore, the enzyme does not appear to require any metal ions or other cofactors for its catalytic activity, relying solely on its amino acid structure for function. nih.gov

Catalytic Mechanism and Reaction Kinetics

The enzymatic reaction catalyzed by SUMT involves the conversion of uroporphyrinogen III to precorrin-2 through the intermediate, this compound. nih.govdrugbank.comuniprot.org In vitro studies have suggested that the monomethylated intermediate, this compound, is released from the enzyme and then rebinds to serve as the substrate for the second methylation step. nih.gov

The catalytic activity of SUMT is influenced by the pH of its environment. The optimal pH for the enzyme from Pseudomonas denitrificans has been determined to be 7.7. nih.gov

Table 1: pH Optimum of SUMT from Pseudomonas denitrificans

| Parameter | Value |

|---|

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrates. For SUMT from P. denitrificans, the Km values for its two substrates, S-adenosyl-L-methionine (SAM) and uroporphyrinogen III, have been determined. nih.gov The enzyme from Methanobacterium ivanovii also has a determined Km for uroporphyrinogen III. nih.gov

Table 2: Apparent Michaelis Constants (Km) for SUMT

| Enzyme Source | Substrate | Km (µM) |

|---|---|---|

| Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 nih.gov |

| Pseudomonas denitrificans | Uroporphyrinogen III | 1.0 nih.gov |

The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The turnover number for SUMT from P. denitrificans has been reported.

Table 3: Turnover Number of SUMT from Pseudomonas denitrificans

| Parameter | Value |

|---|

Enzymatic Regulation and Control Mechanisms

The activity of SUMT is subject to regulatory mechanisms that control the flow of metabolites into the cobalamin and siroheme biosynthetic pathways.

One significant mode of regulation is substrate inhibition. In the case of SUMT from P. denitrificans, the enzyme's activity is inhibited by concentrations of uroporphyrinogen III above 2 µM. nih.gov This suggests that when the substrate level is high, the pathway may be downregulated to prevent excessive production of intermediates. However, this substrate inhibition is not a universal feature, as the SUMT from Methanobacterium ivanovii does not exhibit this property at uroporphyrinogen III concentrations up to 20 µM. nih.govuniprot.org

Feedback inhibition by the end-product, cobalamin, or other corrinoid intermediates does not appear to be a regulatory mechanism for SUMT from P. denitrificans, as the enzyme activity was found to be insensitive to these compounds at physiological concentrations. nih.gov

A powerful inhibitor of the uroporphyrinogen III methylation is S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction. uniprot.org SAH acts as a potent competitive inhibitor, highlighting the importance of its removal for efficient enzyme function. uniprot.orgnih.gov

Substrate Inhibition by Uroporphyrinogen III

A notable characteristic of SUMT from several bacterial species is its susceptibility to substrate inhibition by uroporphyrinogen III. In Pseudomonas denitrificans, a well-studied model for cobalamin biosynthesis, SUMT activity is inhibited at uroporphyrinogen III concentrations exceeding 2 µM ontosight.ainih.gov. This phenomenon has also been observed in Bacillus megaterium, where substrate inhibition occurs at concentrations above 0.5 µM, suggesting a common regulatory mechanism in aerobic cobalamin-producing organisms researchgate.net. This property is thought to play a regulatory role, particularly in strains that overproduce cobalamin, by preventing an excessive drain of the crucial uroporphyrinogen III pool towards this specific pathway ontosight.ainih.gov.

Conversely, not all SUMT enzymes exhibit this trait. The SUMT from the methanogenic archaeon Methanobacterium ivanovii does not show substrate inhibition at uroporphyrinogen III concentrations up to 20 µM researchgate.net. This difference highlights the diverse evolutionary strategies for regulating metabolic flux at this critical branch point.

| Organism | Uroporphyrinogen III Inhibition Concentration | Reference |

| Pseudomonas denitrificans | > 2 µM | ontosight.ainih.gov |

| Bacillus megaterium | > 0.5 µM | researchgate.net |

| Methanobacterium ivanovii | No inhibition up to 20 µM | researchgate.net |

Product Inhibition by S-Adenosylhomocysteine (SAH)

Insensitivity to Feedback Inhibition by Downstream Corrinoids

Despite being a key enzyme at a metabolic branch point, SUMT from Pseudomonas denitrificans displays a striking insensitivity to feedback inhibition by downstream products of the cobalamin biosynthetic pathway. Studies have shown that the enzyme's activity is not affected by physiological concentrations of cobalamin and other corrinoid intermediates ontosight.ainih.govscience.gov. This lack of feedback regulation suggests that the control of flux into the cobalamin pathway is primarily managed at the level of substrate availability and product inhibition by SAH, rather than through allosteric regulation by the final products ontosight.ainih.govscience.gov.

Structural Biology of SUMT

Crystallographic Structures of SUMT from Bacterial Species (e.g., Pseudomonas denitrificans, Thermus thermophilus)

Similarly, the crystal structure of SUMT from the thermophilic bacterium Thermus thermophilus has been determined, also showing a dimeric arrangement asm.org. Comparative analysis of these structures indicates a conserved three-dimensional fold, despite sequence variations, underscoring a common structural framework for SUMT function across different bacterial phyla asm.orguga.edu.

| Species | PDB ID | Resolution (Å) | Quaternary Structure | Reference |

| Pseudomonas denitrificans | 1S4D | 2.7 | Homodimer | researchgate.net |

| Thermus thermophilus | 1V9A | 2.0 | Dimer | asm.org |

Active Site Architecture and Substrate Binding

The active site of SUMT is located in a cleft at the interface of the two domains of the monomer researchgate.net. In the crystal structure of P. denitrificans SUMT, the product S-adenosyl-L-homocysteine (SAH) is found bound in the active site, providing a clear picture of the cofactor binding pocket researchgate.net. The binding of the large uroporphyrinogen III substrate is proposed to occur in a "puckered" conformation on top of the bound SAH science.gov.

Mutagenesis studies have identified several key residues in the active site of P. denitrificans SUMT that are crucial for substrate binding and catalysis. For instance, Asp47 and Leu49 have been implicated in the binding of uroporphyrinogen III acs.orgmit.edu. The crystal structure of NirE, a related uroporphyrinogen III methyltransferase from Pseudomonas aeruginosa, in complex with its substrate, reveals that three arginine residues play a significant role in binding the tetrapyrrole macrocycle science.gov. This provides a model for how SUMT likely interacts with its substrate.

Conformational Dynamics and Catalytic Competence

Enzyme catalysis is an inherently dynamic process, and SUMT is no exception. The binding of substrates and cofactors is known to induce conformational changes in enzymes, which are often essential for catalysis ontosight.airesearchgate.net. While detailed studies on the specific conformational dynamics of SUMT are limited, the general principles of enzyme catalysis suggest that the binding of SAM and uroporphyrinogen III likely triggers conformational adjustments within the active site to properly orient the substrates for the methyl transfer reaction ontosight.airesearchgate.net.

The release of the monomethylated intermediate, this compound, before the second methylation occurs, as suggested for the P. denitrificans enzyme, implies a degree of flexibility in the active site that allows for product release and subsequent rebinding of the intermediate nih.gov. The movement of active site loops is a common mechanism for controlling substrate access and product release in many enzymes, and it is plausible that similar loop dynamics play a role in SUMT function researchgate.netnih.govbiorxiv.org. These conformational changes are critical for the enzyme's catalytic competence, ensuring the sequential and specific methylation of uroporphyrinogen III.

Mutagenesis Studies of SUMT and Their Mechanistic Implications

Site-directed mutagenesis has been a pivotal technique for dissecting the structure-function relationships within S-adenosyl-L-methionine uroporphyrinogen III methyltransferase (SUMT). wikipedia.org By systematically altering specific amino acid residues, researchers have gained significant insights into the catalytic mechanism of this enzyme, particularly the roles of individual residues in binding the S-adenosyl-L-methionine (SAM) co-substrate and in executing the two-step methylation of uroporphyrinogen III to precorrin-2. rcsb.orgnih.gov These studies have successfully identified key residues essential for the enzyme's full catalytic cycle and have also generated enzyme variants with altered product specificities, most notably those that accumulate the intermediate, this compound. nih.govebi.ac.uk

Identification of Residues Critical for SAM Binding and Methylation Activity

The transformation of uroporphyrinogen III to precorrin-2 is catalyzed by SUMT in two sequential methylation steps, with this compound being the intermediate. portlandpress.comexpasy.orguniprot.org Both steps utilize SAM as the methyl donor. To elucidate the roles of specific amino acid residues in this process, mutagenesis studies on the cobA gene from Pseudomonas denitrificans, which encodes SUMT, have been conducted. rcsb.orgnih.govebi.ac.uk

Research based on the crystal structure of P. denitrificans SUMT led to the targeted mutation of several conserved residues within or near the enzyme's active site. rcsb.orgnih.gov A study generated six variants: D47N, L49A, F106A, T130A, Y183A, and M184A. nih.govebi.ac.uk The subsequent analysis of these mutants revealed their capacity, or lack thereof, to bind the co-substrate SAM and to synthesize precorrin-2. rcsb.org

The findings indicated that the mutations F106A, T130A, Y183A, and M184A resulted in enzyme variants that were unable to bind SAM. nih.govebi.ac.uk Consequently, these mutants were catalytically inactive, demonstrating a severe restriction in their ability to synthesize precorrin-2. rcsb.orgnih.gov This implicates residues F106, T130, Y183, and M184 as being critical for the structural integrity of the SAM-binding pocket or for direct interaction with the SAM molecule, rendering them essential for the enzyme's methylation activity. rcsb.org In contrast, the D47N and L49A variants retained the ability to bind SAM, suggesting a different role for these residues in the catalytic cycle. nih.govebi.ac.uk

Variants Producing Primarily this compound (e.g., D47N, L49A)

While the wild-type enzyme efficiently catalyzes two successive methylations to produce precorrin-2, the D47N and L49A variants were found to be severely limited in this capacity. nih.govebi.ac.uk Instead, these mutants predominantly catalyzed only the first methylation step, the conversion of uroporphyrinogen III to this compound. rcsb.orgnih.gov As a result, assays with these variants showed a significant accumulation of the monomethylated this compound intermediate, with very little subsequent conversion to the dimethylated precorrin-2. rcsb.orgebi.ac.uk

This functional alteration suggests that residues Asp47 (Aspartic Acid at position 47) and Leu49 (Leucine at position 49) are not essential for the initial SAM binding or for the first methyl transfer reaction. Instead, they appear to play a crucial role in either the repositioning of the this compound intermediate, the binding of a second SAM molecule, or facilitating the second methylation at the C-7 position of the tetrapyrrole macrocycle. rcsb.org The inability of these variants to efficiently complete the second methylation step effectively uncouples the two catalytic events, leading to the accumulation of this compound as the primary product. nih.gov

Interactive Data Table: Mutagenesis of P. denitrificans SUMT

The following table summarizes the findings from mutagenesis studies on key amino acid residues of the SUMT enzyme.

| Variant | Substituted Residue | Original Residue | Effect on SAM Binding | Primary Enzymatic Product | Catalytic Competence for Precorrin-2 Synthesis | Reference |

| D47N | Aspartic Acid (D) | Asparagine (N) | Binding retained | This compound | Severely restricted | rcsb.org, nih.gov, ebi.ac.uk |

| L49A | Leucine (L) | Alanine (A) | Binding retained | This compound | Severely restricted | rcsb.org, nih.gov, ebi.ac.uk |

| F106A | Phenylalanine (F) | Alanine (A) | No binding | Uroporphyrinogen III (substrate) | Severely restricted | rcsb.org, nih.gov |

| T130A | Threonine (T) | Alanine (A) | No binding | Uroporphyrinogen III (substrate) | Severely restricted | rcsb.org, nih.gov |

| Y183A | Tyrosine (Y) | Alanine (A) | No binding | Uroporphyrinogen III (substrate) | Severely restricted | rcsb.org, nih.gov |

| M184A | Methionine (M) | Alanine (A) | No binding | Uroporphyrinogen III (substrate) | Severely restricted | rcsb.org, nih.gov |

Genetic and Molecular Biological Aspects of Precorrin 1 Synthesis

Genes Encoding Uroporphyrinogen III C-Methyltransferase

The enzyme responsible for the synthesis of Precorrin-1 is S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT). This enzyme catalyzes the first two methylation steps in the biosynthesis of cobalamin and siroheme (B1205354), transferring methyl groups from S-adenosyl-L-methionine (SAM) to carbons C-2 and C-7 of uroporphyrinogen III, forming this compound and subsequently Precorrin-2 (B1239101). uniprot.orguniprot.orgpsu.edu Two primary genes, cobA and cysG, have been identified to encode for this enzymatic activity in different organisms. psu.eduasm.org

cobA Gene in Various Organisms

The cobA gene encodes a monofunctional SUMT. This enzyme's primary role is the methylation of uroporphyrinogen III to Precorrin-2. asm.org

Bacillus megaterium : In B. megaterium, the cobA gene, also referred to as sirA, is integral to the biosynthesis of cobalamin. nih.govucl.ac.uk The encoded CobA protein directs uroporphyrinogen III towards the cobalamin pathway. nih.gov However, the enzyme from B. megaterium is susceptible to substrate inhibition, even at low concentrations of uroporphyrinogen III. psu.edu

Pseudomonas denitrificans : This gram-negative bacterium is a significant industrial producer of vitamin B12. oup.com The cobA gene in P. denitrificans encodes the SUMT that initiates the aerobic pathway of cobalamin biosynthesis. nih.govportlandpress.comclockss.org The genes for cobalamin biosynthesis in this organism are organized into operons, and cobA is a key component of this genetic architecture. oup.com Unlike some other forms, the CobA from P. denitrificans does not exhibit significant substrate inhibition, a commercially valuable trait. psu.edu

Sinorhizobium sp. (including Sinorhizobium meliloti): In these nitrogen-fixing bacteria, cobA also encodes the uroporphyrinogen-III C-methyltransferase. uniprot.orgresearchgate.net The enzyme catalyzes the two sequential methylation reactions to form Precorrin-2. uniprot.org Disruption of this gene leads to a deficiency in cobalamin biosynthesis. uniprot.org The activity of the Sinorhizobium CobA is competitively inhibited by S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. uniprot.org

| Organism | Gene Name | Key Characteristics | Reference |

|---|---|---|---|

| Bacillus megaterium | cobA (sirA) | Integral to cobalamin biosynthesis; exhibits substrate inhibition. | psu.edunih.gov |

| Pseudomonas denitrificans | cobA | Key enzyme in the aerobic cobalamin pathway; no significant substrate inhibition. | psu.edunih.govportlandpress.com |

| Sinorhizobium sp. | cobA | Catalyzes two successive methylations; inhibited by S-adenosyl-L-homocysteine. | uniprot.orgresearchgate.net |

cysG Gene in Enteric Bacteria

In enteric bacteria like Escherichia coli and Salmonella typhimurium, the cysG gene encodes the enzyme responsible for SUMT activity. uniprot.orguniprot.org This gene is crucial for the synthesis of siroheme, a cofactor required for sulfite (B76179) and nitrite (B80452) reductases, which explains its name's connection to cysteine biosynthesis. nih.gov

Escherichia coli : The cysG gene in E. coli encodes a multifunctional protein named siroheme synthase. uniprot.orgnih.gov This single protein carries out three sequential reactions: the SAM-dependent methylation of uroporphyrinogen III to Precorrin-2, the NAD+-dependent dehydrogenation of Precorrin-2 to sirohydrochlorin (B1196429), and the insertion of iron to form siroheme. uniprot.orgnih.gov

Salmonella typhimurium : Similar to E. coli, the cysG gene in S. typhimurium encodes a multifunctional siroheme synthase. uniprot.orguniprot.org This enzyme is involved in the synthesis of both siroheme and cobalamin. nih.govpsu.edu Precorrin-2 serves as the branch point intermediate for these two pathways in S. typhimurium. nih.gov

Multifunctional Nature of CysG (SUMT activity fused with other domains)

The CysG protein is a prime example of enzyme evolution through gene fusion. It comprises distinct functional domains responsible for its multiple catalytic activities. ebi.ac.ukcapes.gov.br

SUMT Domain (CysGA) : The C-terminal region of the CysG protein, often referred to as CysGA, houses the S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase activity. psu.educapes.gov.brnih.gov This domain is responsible for the initial two methylation steps converting uroporphyrinogen III to Precorrin-2. capes.gov.brnih.gov Dissection of the gene has shown that this C-terminal fragment can function independently as a methyltransferase. capes.gov.brnih.gov

Dehydrogenase/Chelatase Domain (CysGB) : The N-terminal region, or CysGB, contains the domains for the subsequent NAD+-dependent dehydrogenation of Precorrin-2 and the final ferrochelation step to produce siroheme. psu.eduebi.ac.uk This N-terminal part contains a putative pyridine (B92270) dinucleotide binding site. nih.gov While the primary role in E. coli is iron insertion, studies in S. typhimurium suggest this domain can also catalyze cobalt insertion, the first committed step towards cobalamin synthesis in this organism. nih.govebi.ac.uk

| Organism | Gene Name | Encoded Protein | Functions | Reference |

|---|---|---|---|---|

| Escherichia coli | cysG | Siroheme Synthase | Uroporphyrinogen III methyltransferase, Precorrin-2 dehydrogenase, Ferrochelatase | uniprot.orgnih.gov |

| Salmonella typhimurium | cysG | Siroheme Synthase | Uroporphyrinogen III methyltransferase, Precorrin-2 dehydrogenase, Ferrochelatase/Cobaltochelatase | uniprot.orgnih.govuniprot.org |

Evolutionary Relationships and Homology with Other SAM-Dependent Methyltransferases

The enzymes encoded by cobA and cysG belong to the large superfamily of SAM-dependent methyltransferases. uniprot.orggoogle.com These enzymes utilize a common structural fold for binding SAM and catalyzing methyl group transfer.

The monofunctional CobA proteins share significant sequence homology with the C-terminal CysGA domain of the multifunctional CysG proteins. researchgate.net This suggests a common evolutionary origin for the methyltransferase function. It is hypothesized that the multifunctional cysG gene arose from a gene fusion event, where an ancestral cobA-like methyltransferase gene fused with genes encoding a dehydrogenase and a chelatase. ebi.ac.ukresearchgate.net

Transcriptional Regulation of Genes Involved in this compound Formation

The expression of genes encoding SUMT is tightly regulated to coordinate the production of this compound with the cell's metabolic needs for siroheme and cobalamin. wikipedia.org This regulation occurs primarily at the transcriptional level, responding to various environmental cues. wikipedia.orglumenlearning.com

Environmental Factors Influencing Gene Expression

Sulfur Starvation : In many bacteria, the availability of sulfur is a key regulatory signal. In Bacillus subtilis, the cysH operon, which includes genes for cysteine biosynthesis, is induced upon sulfur limitation. asm.org Similarly, in organisms like Mycobacterium tuberculosis, genes for sulfur assimilation and L-cysteine biosynthesis are upregulated in response to nutrient deprivation, which includes sulfur starvation. researchgate.net This response is logical, as siroheme (synthesized via this compound) is essential for sulfite reductase, a key enzyme in sulfur assimilation. nih.gov

Cysteine Repression : The end-product of the sulfur assimilation pathway, cysteine, often acts as a repressor of the genes involved in its own synthesis. asm.org In B. subtilis, the presence of cysteine strongly represses the cysH operon. asm.org This repression is thought to be mediated by a transcriptional repressor whose activity is controlled by intracellular levels of O-acetyl-l-serine (OAS), a precursor to cysteine. asm.org When cysteine is abundant, OAS levels are low, and the repressor is active. Conversely, under cysteine limitation, OAS accumulates and acts as an inducer, alleviating repression. asm.org This mechanism ensures that the cell does not overproduce cysteine. In Clostridium perfringens, gene expression is also regulated in response to cysteine availability through mechanisms like T-box and S-box riboswitches. researchgate.net

Localization of Genes in Operons and Genomic Context (e.g., cob operon)

The genes responsible for the biosynthesis of vitamin B12, and therefore this compound, are frequently found clustered together in operons within prokaryotic genomes. harvard.educlemson.edu An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter. clemson.edubiology-pages.info This organization allows for the coordinated regulation of all the genes required for a specific metabolic pathway. biology-pages.info The most well-studied example of this is the cob operon, which contains a significant number of the genes necessary for cobalamin (vitamin B12) synthesis. harvard.edunih.gov

In the bacterium Salmonella typhimurium, the majority of the approximately 30 genes for cobalamin biosynthesis are located in a single large operon known as the cob operon. harvard.edunih.gov This operon is situated at minute 41 on the Salmonella chromosome. harvard.edu The genes within this operon are further organized into three distinct groups, each corresponding to a different part of the biosynthetic pathway. harvard.edunih.gov The genes for the initial steps of the pathway, including the conversion of uroporphyrinogen III to precorrin-2 (which involves this compound as an intermediate), are part of this operon. harvard.eduuniprot.orgebi.ac.uk Specifically, the enzyme uroporphyrinogen-III C-methyltransferase, which catalyzes the synthesis of this compound and its subsequent conversion to precorrin-2, is encoded by a gene within this cluster. uniprot.orgebi.ac.ukuniprot.org

The genetic organization of cobalamin biosynthesis genes can vary significantly between different bacterial species. harvard.edu For instance, in Pseudomonas denitrificans, the cobalamin synthetic genes are found on four separate DNA fragments, and their arrangement shows little conservation when compared to the Salmonella cob operon. harvard.edumdpi.com In P. denitrificans, the genes are organized into at least eight operons, with those involved in the early stages of the pathway, from precorrin-2 to precorrin-8, located in Opn1 (cobGHIJ), Opn2 (cobLFK), and Opn7 (cobM). mdpi.comoup.com The gene cobA, which is responsible for the synthesis of precorrin-2 from uroporphyrinogen III, is notably located in a different operon, the nitrate (B79036) reductase operon, in this organism. oup.com

In other organisms like Bacillus megaterium, the cobalamin synthetic genes are found in two large linkage groups. harvard.edu In some Akkermansia species, a cluster of eight genes, including cbiK/X, cbiL, cbiC, cbiD, cbiET, cbiFGH, and cbiA, which are associated with the anaerobic pathway of corrin (B1236194) ring biosynthesis, have been identified. biorxiv.org

The table below provides an overview of key genes involved in the initial stages of cobalamin biosynthesis, including the formation of this compound, and their typical operon context in select bacteria.

| Gene | Enzyme Function | Typical Operon Context | Organism Example |

| cobA / cysG | Uroporphyrinogen-III C-methyltransferase (catalyzes this compound and precorrin-2 synthesis) | cob operon / cysG gene | Salmonella typhimurium, Escherichia coli |

| cobA | Uroporphyrinogen-III C-methyltransferase | Nitrate reductase operon | Pseudomonas denitrificans |

| cobI | Precorrin-2 C20-methyltransferase | cob operon | Pseudomonas denitrificans |

| cobG | Precorrin-3B synthase | cob operon | Pseudomonas denitrificans |

| cobJ | Precorrin-3B C17-methyltransferase | cob operon | Pseudomonas denitrificans |

| cbi genes | Various steps in anaerobic corrin ring biosynthesis | cbi cluster within the cob operon | Salmonella typhimurium |

This clustering of biosynthetic genes into operons is a common strategy in prokaryotes to ensure the efficient and coordinated production of complex molecules like vitamin B12. The specific organization and gene content of these operons, however, can differ significantly across various bacterial species, reflecting the diverse evolutionary paths that have led to the ability to synthesize this essential cofactor. harvard.edu

Advanced Methodological Approaches in Precorrin 1 Research

Biochemical Synthesis and Purification of Precorrin-1

The biochemical synthesis of this compound is achieved enzymatically from its precursor, uroporphyrinogen III. The reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT), also known as CobA. psu.eduuniprot.org This enzyme facilitates the first of two successive methylation steps, transferring a methyl group from SAM to the C-2 position of the uroporphyrinogen III macrocycle to yield this compound. psu.eduuniprot.orgresearchgate.net In in vitro studies, it has been observed that the monomethylated product, this compound, is released from the enzyme before being used as the substrate for the second methylation at C-7 to form precorrin-2 (B1239101). psu.eduresearchgate.net

The purification of this compound is challenging due to its instability and its nature as a reaction intermediate. However, methodologies used for purifying similar and subsequent intermediates in the pathway can be adapted. These methods typically involve chromatographic techniques. For instance, intermediates in the cobalamin pathway have been successfully separated using ion-exchange chromatography, such as on DEAE-Sephadex columns. pnas.org High-performance liquid chromatography (HPLC) is another critical tool, often used for the purification of these tetrapyrrole intermediates, sometimes after conversion to more stable esterified forms. pnas.orgpsu.edu All purification steps for these sensitive compounds must often be performed under anaerobic and low-light conditions to prevent degradation and oxidation. sci-hub.se

Table 1: Key Components in the Biochemical Synthesis of this compound

| Component | Role | Source Organism Examples |

| Uroporphyrinogen III | Substrate | Synthesized in vitro from 5-aminolevulinic acid (ALA) using a coupled enzyme system (e.g., from Escherichia coli or Bacillus subtilis). portlandpress.com |

| SUMT (CobA) | Enzyme | Recombinantly expressed, e.g., from Sinorhizobium sp., Pseudomonas denitrificans. uniprot.orgportlandpress.com |

| S-adenosyl-L-methionine (SAM) | Co-substrate (Methyl donor) | Commercially available or generated in situ. |

Enzymatic Assays for Monitoring this compound Formation and Turnover

Monitoring the formation of this compound and its subsequent conversion to precorrin-2 is essential for studying the kinetics of the SUMT enzyme. researchgate.net Various types of enzyme assays can be employed for this purpose. wikipedia.org

Coupled Assays: A common strategy is a coupled assay where the product of one reaction becomes the substrate for a subsequent, easily detectable reaction. For instance, the formation of precorrin-2 from this compound can be coupled with the enzyme precorrin-2 dehydrogenase (SirC), which oxidizes precorrin-2 to sirohydrochlorin (B1196429) in the presence of NAD⁺. plos.org The change in absorbance or fluorescence due to the formation of sirohydrochlorin or the consumption of NAD⁺ can be monitored. plos.org

Fluorometric Assays: These assays offer high sensitivity. wikipedia.org They rely on differences in the fluorescence properties between the substrate and the product. The nucleotide coenzymes NADH and NADPH, which are fluorescent in their reduced forms but not their oxidized forms, can be used in coupled assays to monitor reaction progress. wikipedia.org A coupled fluorometric assay has been used to monitor the activity of purified protoporphyrinogen (B1215707) oxidase, demonstrating the utility of this approach within the tetrapyrrole biosynthesis field. researchgate.net

Chromatographic Assays: Discontinuous assays involving techniques like HPLC can be used to separate the substrate (uroporphyrinogen III), the intermediate (this compound), and the product (precorrin-2) at specific time points. The amount of each compound can then be quantified, typically by absorbance, allowing for the determination of reaction rates. pnas.org

Chemiluminescent Assays: These assays are extremely sensitive and measure the light produced by a chemical reaction. wikipedia.org While less common for direct this compound monitoring, they could be adapted in coupled systems where a downstream reaction generates a chemiluminescent signal. wikipedia.org

The SUMT enzyme from Sinorhizobium sp. has a pH optimum of 7.7. uniprot.orgresearchgate.net Kinetic studies have determined the Kₘ values for SAM and uroporphyrinogen III to be 6.3 µM and 1.0 µM, respectively, with a turnover number of 38 h⁻¹. researchgate.net The enzyme exhibits substrate inhibition at uroporphyrinogen III concentrations above 2 µM. uniprot.orgresearchgate.net

Spectroscopic Techniques in Mechanistic Studies (e.g., use of ¹³C-methyl-labeled SAM for tracer studies)

Spectroscopic methods are indispensable for elucidating the reaction mechanisms involved in this compound synthesis and its subsequent transformations. Tracer studies using isotopically labeled substrates are a cornerstone of this approach. By using S-adenosyl-L-methionine with a ¹³C-labeled methyl group ([methyl-¹³C]SAM), researchers can track the origin and fate of the methyl groups added to the macrocycle. pnas.orgpnas.org The incorporation of the ¹³C label can be detected by mass spectrometry and, more powerfully, by NMR spectroscopy, allowing for the precise assignment of the methylation sites. pnas.orgpnas.org This technique was fundamental in establishing the methylation patterns of later intermediates like precorrin-6x (B1238557), confirming which methyl groups originated from SAM. pnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of biosynthetic intermediates in solution. numberanalytics.com While the instability of this compound makes its direct structural elucidation challenging, the techniques applied to more stable downstream intermediates like precorrin-6x and precorrin-8x demonstrate the potential of this approach. psu.edupnas.org

Multidimensional NMR techniques are used to resolve complex spectra and determine the connectivity of atoms within a molecule. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.com This is crucial when using ¹³C-labeled SAM to confirm that the methyl group has been attached to a specific carbon on the this compound macrocycle.

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: Measures spatial proximity between nuclei, providing information on through-space connectivities and stereochemistry, which was vital in establishing the structure of precorrin-6x ester. pnas.org

These advanced NMR methods allow for a step-by-step structural analysis, revealing the precise changes occurring as uroporphyrinogen III is converted to this compound and then to precorrin-2. pnas.orgnumberanalytics.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study molecules containing unpaired electrons, such as paramagnetic metal ions or organic radicals. mdpi.com While this compound itself is a metal-free intermediate, EPR becomes a critical tool for investigating the subsequent steps in the anaerobic cobalamin biosynthesis pathway, where cobalt is inserted early. pnas.orgresearchgate.net

EPR has been effectively used to characterize the cobalt(II) state in intermediates such as cobalt-precorrin-4, cobalt-precorrin-5, and beyond. pnas.orgresearchgate.net The EPR spectra are highly sensitive to the coordination environment of the paramagnetic metal ion, providing insights into the geometry and nature of the atoms ligating the cobalt. mdpi.comresearchgate.net This allows researchers to track conformational changes in the macrocycle and suggests that the cobalt ion is not a passive spectator but an active participant in the enzymatic transformations. pnas.orgresearchgate.net For example, significant changes in the EPR signal during the conversion of cobalt(II)-precorrin-6B to cobalt(II)-precorrin-8 indicated a major change in the electronic structure of the cobalt center. pnas.org Thus, while not directly applicable to metal-free this compound, EPR is essential for understanding the fate of the macrocycle in the anaerobic pathway immediately following cobalt chelation.

Table 2: Application of Spectroscopic Techniques in Precorrin Research

| Technique | Application to this compound Pathway | Key Findings/Insights |

| ¹³C-Tracer Studies | Use of [methyl-¹³C]SAM to label the methyl group transferred to form this compound. | Confirms the origin of the C-2 methyl group and allows its fate to be tracked in subsequent steps. pnas.orgpnas.org |

| Advanced NMR | Structural elucidation of reaction intermediates. | Determines atom connectivity and stereochemistry, revealing the precise structural changes from uroporphyrinogen III to this compound. pnas.org |

| EPR Spectroscopy | Analysis of cobalt-containing intermediates formed after this compound in the anaerobic pathway. | Tracks the oxidation state and coordination environment of the central metal ion, revealing its role in catalysis. pnas.orgresearchgate.net |

Protein Engineering and Directed Mutagenesis for Functional Characterization

Protein engineering, particularly through site-directed mutagenesis, is a powerful strategy for probing the structure-function relationships of enzymes. sci-hub.sepatsnap.com This approach is applied to SUMT (CobA) to understand the mechanism of this compound synthesis. By systematically replacing specific amino acid residues within the enzyme's active site with other amino acids, researchers can identify key catalytic and substrate-binding residues. patsnap.com

For example, mutating conserved residues hypothesized to be involved in binding uroporphyrinogen III or SAM can reveal their necessity for enzymatic activity. Analyzing the kinetic properties of these mutant enzymes (e.g., changes in Kₘ or kcat) provides quantitative data on the role of each residue. patsnap.com This technique can help answer fundamental questions, such as how the enzyme recognizes its specific substrate, facilitates the methyl transfer, and then releases the this compound product before binding it again for the second methylation. psu.edupatsnap.com Directed evolution, which mimics natural selection in the lab, can also be used to generate enzyme variants with improved properties, such as enhanced stability or altered substrate specificity. biocompare.com

In Vitro Pathway Reconstruction and Optimization

Reconstructing the biosynthetic pathway to this compound and its successor, precorrin-2, in vitro allows for a controlled study of the enzymatic cascade, free from the complexities of the cellular environment. plos.orgnih.gov This involves combining purified enzymes—in this case, those that convert ALA to uroporphyrinogen III (like PBGS, PBGD, UROS) and SUMT—in a single reaction vessel. plos.orgresearchgate.net

A key goal of this approach is to optimize the production of the desired compound. plos.org Studies have focused on maximizing precorrin-2 synthesis by systematically varying the concentrations of each of the four enzymes involved, as well as the substrate (ALA) and cofactor (SAM). plos.orgplos.org Using response surface methodology, a kinetic model was developed to predict optimal conditions. plos.orgnih.gov This work revealed that SUMT is a key bottleneck and that its activity is inhibited by its own substrate (urogen III) and by-product (S-adenosylhomocysteine). plos.orgresearchgate.net By carefully tuning the molar ratios of the enzymes (optimal ratio for PBGS:PBGD:UROS:SUMT was ~1:7:7:34) and optimizing substrate/cofactor concentrations, the productivity of precorrin-2 was increased five-fold. plos.orgnih.gov These optimization principles are directly applicable to maximizing the in vitro synthesis of the intermediate, this compound.

Response Surface Methodology for Enzyme Concentration Optimization

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques useful for modeling and analyzing problems in which a response of interest is influenced by several variables. indexcopernicus.com In the context of this compound research, RSM has been effectively employed to optimize the concentrations of enzymes involved in the synthesis of its immediate precursor, precorrin-2, thereby maximizing productivity. nih.govplos.org Precorrin-2 is a key intermediate in the biosynthesis of cobalamin (vitamin B12) and siroheme (B1205354). nih.govresearchgate.net

A study utilizing RSM aimed to overcome this bottleneck by optimizing the concentrations of PBGS, PBGD, UROS, and SUMT. nih.gov By applying a Box-Behnken design, researchers were able to model the relationship between enzyme concentrations and precorrin-2 productivity. researchgate.net The initial titration of individual enzymes provided a starting point for the RSM optimization. plos.org

The application of RSM led to the determination of optimal molar ratios for the enzymes, significantly increasing the production of precorrin-2. nih.govplos.org This optimization strategy effectively minimized the inhibitory effects on SUMT, demonstrating the power of RSM in fine-tuning multi-enzyme biosynthetic pathways. nih.govresearchgate.net The results from the kinetic model developed through RSM were in close agreement with experimental validations, confirming the methodology's predictive accuracy. nih.gov

Table 1: Optimal Enzyme Concentrations for Precorrin-2 Synthesis Determined by RSM

| Enzyme | Initial Concentration Range (μM) | Optimal Concentration (μM) |

| PBGS | 0.02–3 | 0.1 |

| PBGD | 0.1–6 | 1 |

| UROS | 0.1–10 | 1 |

| SUMT | 0.1–35 | 10 |

This table summarizes the initial concentration ranges tested and the final optimal concentrations determined for the enzymes involved in precorrin-2 synthesis using Response Surface Methodology. Data sourced from Fang et al., 2016. nih.gov

Biological and Physiological Significance of Precorrin 1

Precorrin-1 as a Determinant of Carbon Flux in Tetrapyrrole Pathways

The biosynthesis of tetrapyrroles, a class of compounds essential for life, is a highly regulated and branched metabolic pathway. A critical juncture in this pathway is the compound uroporphyrinogen III, which serves as the last common precursor for all major tetrapyrroles. nih.govnih.gov The metabolic fate of uroporphyrinogen III determines the allocation of carbon resources toward two distinct branches of the pathway. nih.gov

The commitment of uroporphyrinogen III to one of these branches is dictated by the initial enzymatic modification it undergoes. Decarboxylation of its acetate (B1210297) side chains directs the molecule toward the synthesis of heme and chlorophyll (B73375). nih.gov Conversely, the methylation of uroporphyrinogen III at the C-2 position of the macrocycle initiates the "eastern" branch of the pathway, leading to the formation of siroheme (B1205354), coenzyme F430, and vitamin B12. mdpi.comnih.gov This first methylation step, catalyzed by the enzyme S-adenosyl-L-methionine (SAM):uroporphyrinogen III methyltransferase (SUMT), produces this compound. ebi.ac.ukrsc.org

Therefore, the formation of this compound is the definitive step that channels the flow of carbon away from heme and chlorophyll production and commits it to the biosynthesis of alternative, yet equally vital, microbial cofactors. nih.govnih.gov The regulation of the enzyme responsible for this conversion is a key factor in controlling the metabolic flux between these major end-products.

| Precursor | Enzymatic Action | Product | Metabolic Pathway |

| Uroporphyrinogen III | Methylation (SUMT) | This compound | Siroheme, Vitamin B12, Coenzyme F430 |

| Uroporphyrinogen III | Decarboxylation | Coproporphyrinogen III | Heme, Chlorophyll |

Implications for the Biosynthesis of Essential Microbial Cofactors

This compound serves as the foundational intermediate for a specific subset of tetrapyrrole cofactors that are indispensable for various microbial metabolic processes. Its synthesis marks the entry point into the pathways leading to vitamin B12 and siroheme.

Foundation of Vitamin B12 Production in Microorganisms

Vitamin B12 (cobalamin) is one of the most structurally complex vitamins, and its de novo biosynthesis is restricted to certain bacteria and archaea. nih.govwikipedia.org The intricate corrin (B1236194) ring structure of vitamin B12 is assembled through a lengthy and complex series of enzymatic reactions that begin with this compound. nih.gov

Following its formation from uroporphyrinogen III, this compound undergoes a second methylation at the C-7 position to yield precorrin-2 (B1239101). mdpi.comnih.gov This intermediate, precorrin-2, is then subjected to a cascade of further methylations, ring contraction, cobalt insertion, and other modifications. wikipedia.orgnih.gov The intermediates in the pathway are sequentially named based on the number of methyl groups added from SAM, with this compound being the first methylated intermediate. wikipedia.org

Whether the pathway is aerobic (requiring oxygen) or anaerobic, the initial C-methylation that produces this compound is a conserved and essential first step. nih.govpnas.org In the aerobic pathway, found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the process. pnas.orgnih.govnih.gov In the anaerobic pathway, characteristic of organisms such as Salmonella enterica, cobalt is inserted much earlier, at the level of precorrin-2. mdpi.comebi.ac.uk Regardless of the specific route, the synthesis of this compound from uroporphyrinogen III is the universal starting point for committing the tetrapyrrole framework to becoming the core of vitamin B12. nih.govwikipedia.org

Early Step in Siroheme Formation

Siroheme is an iron-containing tetrapyrrole that functions as a crucial prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, enzymes central to sulfur and nitrogen assimilation in many microorganisms. nih.govnih.govpnas.org The biosynthesis of siroheme also diverges from the main tetrapyrrole pathway at uroporphyrinogen III and proceeds via this compound. researchgate.netresearchgate.net

The pathway to siroheme shares its initial steps with the vitamin B12 pathway. ebi.ac.uk Uroporphyrinogen III is first methylated to form this compound, which is then subsequently methylated a second time to yield precorrin-2. nih.govresearchgate.netunl.pt At this point, the pathways can diverge. For siroheme synthesis, precorrin-2 undergoes a NAD+-dependent dehydrogenation (oxidation) to form sirohydrochlorin (B1196429). pnas.orgunl.pt The final step is the insertion of a ferrous iron ion into sirohydrochlorin, a reaction catalyzed by a sirohydrochlorin ferrochelatase, to produce the final siroheme cofactor. nih.govpnas.org In some bacteria, siroheme itself can be further modified to produce other cofactors like heme d1 or can be an intermediate in an alternative heme biosynthesis pathway. pnas.orgpnas.org Thus, this compound is an essential early intermediate, setting the stage for the formation of the isobacteriochlorin (B1258242) structure characteristic of siroheme. researchgate.net

Occurrence in Diverse Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Pseudomonas denitrificans)

The metabolic pathways originating from this compound are found across a diverse range of microorganisms, including bacteria and yeast. The specific enzymes involved in its synthesis and subsequent conversion can vary between organisms.

Escherichia coli : In E. coli, the biosynthesis of siroheme from uroporphyrinogen III is primarily catalyzed by a single multifunctional enzyme called CysG. nih.govresearchgate.net The C-terminal domain of CysG possesses S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) activity, which performs the sequential methylation of uroporphyrinogen III to this compound and then to precorrin-2. mdpi.comresearchgate.net The N-terminal domain of CysG then carries out the subsequent dehydrogenation and ferrochelation steps to complete siroheme synthesis. unl.pt While E. coli does not naturally produce vitamin B12 de novo, it possesses the foundational enzymatic machinery to produce the early precursors, including this compound. nih.gov

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae also synthesizes siroheme, but it utilizes two separate enzymes. mdpi.comunl.pt The enzyme Met1p is the uroporphyrinogen III methyltransferase responsible for the two methylation steps that convert uroporphyrinogen III through this compound to precorrin-2. mdpi.com A second bifunctional enzyme, Met8p, then catalyzes both the dehydrogenation of precorrin-2 to sirohydrochlorin and the final insertion of iron to form siroheme. nih.govmdpi.com

Pseudomonas denitrificans : This bacterium is a well-studied industrial producer of vitamin B12 via the aerobic pathway. nih.govwikipedia.org In P. denitrificans, the gene cobA encodes the S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT). nih.govnih.gov This enzyme catalyzes the formation of precorrin-2 from uroporphyrinogen III, with this compound existing as the enzyme-bound intermediate of this two-step methylation reaction. nih.gov From there, a cascade of enzymes encoded by other cob genes, such as cobI, cobG, and cobJ, continue the complex process of transforming the molecule into the final cobalamin structure. nih.govnih.govresearchgate.net

| Organism | Key Enzyme(s) for this compound/Precorrin-2 Synthesis | Primary Metabolic Product from this compound |

| Escherichia coli | CysG (multifunctional) | Siroheme |

| Saccharomyces cerevisiae | Met1p | Siroheme |

| Pseudomonas denitrificans | CobA (SUMT) | Vitamin B12 |

Future Directions and Research Challenges

Elucidation of Remaining "Black Box" Steps in Corrinoid Biosynthesis

The biosynthesis of cobalamin (vitamin B12) is a highly complex process, with two main routes known to exist in nature: the aerobic and anaerobic pathways. nih.gov While significant progress has been made in identifying the intermediates and enzymes involved, several steps, particularly in the anaerobic pathway, remain enigmatic. nih.gov For many years, the transformations between precorrin-3 and cobyrinic acid were considered a "black box". psu.eduresearchgate.net

The nomenclature of the intermediates, such as precorrin-n, indicates the number of methyl groups added to the uroporphyrinogen III template. psu.edu Therefore, precorrin-1 is the first methylated intermediate in this pathway. psu.eduportlandpress.comevitachem.com The subsequent intermediate, precorrin-2 (B1239101), is formed by a second methylation. psu.eduportlandpress.com The conversion of precorrin-2 to adenosyl-cobinamide in the anaerobic pathway of Salmonella enterica involves at least 13 cbi genes. nih.gov

Although the functions of some Cbi proteins have been determined through biochemical evidence, many were initially assigned based on their similarity to enzymes in the better-understood aerobic pathway of Pseudomonas denitrificans. nih.gov Recent research, particularly with Bacillus megaterium, has successfully isolated and characterized several previously elusive intermediates, including cobalt-precorrin-6A, -6B, and -8. nih.gov This has allowed for the functional determination of Cbi proteins such as CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC. nih.gov However, the exact mechanisms and the full sequence of events for all steps are still under investigation, and there are no known intermediates between the precorrin-4 (B1235051) stage and cobyrinic acid. portlandpress.com The complete elucidation of these remaining steps is a key challenge for future research.

Understanding the Regulatory Networks Governing this compound Synthesis and Its Downstream Pathways

The synthesis of this compound is the initial step that commits uroporphyrinogen III to the corrinoid biosynthetic pathway. The enzymes responsible for this conversion, S-adenosyl-L-methionine:uroporphyrinogen III methyltransferases (SUMT), such as CobA and CysG, are subject to complex regulatory mechanisms. psu.eduportlandpress.comnih.gov

In Salmonella typhimurium, the expression of the cob operon, which includes the genes for corrinoid biosynthesis, is controlled at multiple levels. harvard.edu Transcription is repressed by the end-product, cobalamin, and by molecular oxygen. asm.org Furthermore, it is influenced by catabolite repression, with maximal expression observed under anaerobic respiration conditions. asm.org The PocR protein acts as a transcriptional activator, and cyclic AMP levels also play a regulatory role. harvard.edu

Some SUMT enzymes, like the one from Bacillus megaterium, exhibit substrate inhibition, where high concentrations of uroporphyrinogen III decrease enzyme activity. psu.edu This is a rare form of regulation that likely serves to control the metabolic flux into the cobalamin pathway. psu.edu The enzyme is also sensitive to S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction, but not to downstream intermediates like precorrin-2. psu.edu

Ablation of the cbiMCbl riboswitch in Propionibacterium UF1 has been shown to significantly dysregulate vitamin B12 biosynthesis, highlighting the importance of these RNA elements in controlling the expression of downstream genes. nih.gov A comprehensive understanding of these intricate regulatory networks, from transcriptional control to feedback inhibition and riboswitch-mediated regulation, is crucial for both fundamental knowledge and for the rational design of engineered microbial systems.

Engineering Microbial Systems for Enhanced this compound Production and Subsequent Biotransformations

The microbial production of vitamin B12 is a commercially important fermentation process. scispace.comnih.gov Metabolic engineering strategies are being actively pursued to improve the efficiency of this process, and enhancing the production of key precursors like this compound is a central aspect of this work. scispace.comnih.govdairy-journal.org

Several approaches have been employed to increase the flux towards corrinoid biosynthesis. Overexpression of genes involved in the pathway, such as those in the hemAXCDBL and cbi operons, has led to significant increases in cobalamin production in Bacillus megaterium. nih.gov Additionally, engineering the regulatory gene fnr has also proven effective. nih.gov

A key challenge in engineering these pathways is managing the branch point between heme and corrinoid biosynthesis. To direct more of the common precursor, uroporphyrinogen III, towards this compound, strategies such as antisense RNA have been used to silence the hemZ gene, which encodes an enzyme in the heme branch. nih.gov Furthermore, overcoming feedback inhibition of the initial enzyme of the tetrapyrrole pathway, HemA, by heme has been achieved through stabilized enzyme overproduction. nih.gov

The development of heterologous hosts, such as Escherichia coli, for de novo vitamin B12 biosynthesis has also been a significant area of research. scispace.com By introducing the necessary biosynthetic genes from various organisms, engineered E. coli strains have been created that can produce vitamin B12. scispace.comresearchgate.net Further optimization of these engineered strains through techniques like synthetic protein scaffolds to control metabolic flux holds great promise for enhancing the production of this compound and its downstream products. scispace.com

| Organism | Engineering Strategy | Outcome |

| Bacillus megaterium | Overexpression of cbiX, sirA, modified hemA, hemAXCDBL operon, cbiXJCDETLFGAcysGAcbiYbtuR operon, and fnr gene. nih.gov | Significantly increased cobalamin production. nih.gov |

| Bacillus megaterium | Antisense RNA silencing of hemZ gene. nih.gov | Reduced flux towards heme biosynthesis. nih.gov |

| Escherichia coli | Introduction of de novo aerobic biosynthetic pathway genes. scispace.comresearchgate.net | Production of vitamin B12 in a heterologous host. scispace.comresearchgate.net |

| Propionibacterium freudenreichii | Overexpression of key cobalamin synthesis genes. mdpi.com | Improved cobalamin production. mdpi.com |

| Propionibacterium UF1 | Molecular modification of the cbiMCbl riboswitch. nih.gov | Significantly enhanced vitamin B12 production. nih.gov |

Development of Novel Biotechnological Applications Based on this compound Pathway Enzymes

The enzymes of the this compound pathway and the broader corrinoid biosynthetic route represent a rich source of biocatalysts with potential for novel biotechnological applications. anr.fr The radical S-adenosylmethionine (SAM) enzyme superfamily, to which some of the corrinoid biosynthesis enzymes belong, is particularly noteworthy for its ability to catalyze a wide range of challenging chemical transformations. acs.orgnih.govfrontiersin.org

Radical SAM enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.orgwikipedia.org This radical can initiate a diverse array of reactions, including unusual methylations, sulfur insertions, and complex carbon skeleton rearrangements. acs.orgnih.gov These capabilities make them attractive tools for synthetic biology and biocatalysis. anr.fr

For example, the methyltransferases of the cobalamin pathway, which catalyze the sequential addition of methyl groups to the uroporphyrinogen III macrocycle, exhibit remarkable regiospecificity. portlandpress.com Understanding the structural basis for this specificity could enable the engineering of these enzymes to create novel methylated compounds or to modify other tetrapyrrole-like molecules. The combinatorial use and modification of the full suite of cobalamin biosynthetic enzymes could pave the way for the designed synthesis of cobalamin derivatives with new properties. nih.gov

Furthermore, the study of these enzymes provides insights into the evolution of metabolic pathways. The sequence similarity among many of the methyltransferases suggests a common evolutionary origin, and they may have arisen through retrograde pathway evolution. portlandpress.comsoton.ac.uk This knowledge can inform the design of novel synthetic pathways in engineered organisms.

Structural and Mechanistic Insights into this compound Intermediacy in Multi-enzyme Complexes

The enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), which synthesizes precorrin-2 via this compound, has been shown in some in vitro studies to release the monomethylated intermediate, this compound, before it is used as a substrate for the second methylation. psu.eduresearchgate.net However, the inherent instability of many of the downstream intermediates in the anaerobic pathway makes their free diffusion unlikely. nih.gov

Structural studies of individual enzymes are providing crucial insights into their mechanisms and potential interactions. The crystal structure of CbiL, the methyltransferase that acts on cobalt-precorrin-2, has been determined, revealing a dimeric structure with a distinct N-terminal and C-terminal domain. rcsb.org Modeling studies based on this structure have proposed a catalytic mechanism involving a conserved tyrosine residue. rcsb.org

Q & A

Basic Research Questions

Q. What is the biosynthetic role of Precorrin-1 in cobalamin synthesis, and what experimental approaches are used to confirm its intermediate status?

- Methodological Answer : this compound is a key intermediate in the anaerobic cobalamin pathway, formed via the methylation of uroporphyrinogen III. To confirm its role, researchers employ isotopic labeling (e.g., ¹³C-S-adenosylmethionine) to track methyl group transfer and use enzyme assays with purified CysG or CobI enzymes to monitor substrate conversion. Validation requires HPLC-MS for separation and quantification .

Q. What are the standard analytical techniques for detecting and quantifying this compound in microbial cultures?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detection. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is used, focusing on characteristic chemical shifts (e.g., δ 2.1–3.5 ppm for methyl groups). Sample preparation must include anaerobic conditions to prevent oxidation .

Q. How does the genetic regulation of this compound synthesis in different microbial species inform its evolutionary conservation?

- Methodological Answer : Comparative genomics of Salmonella enterica and Pseudomonas denitrificans reveals conserved operons (e.g., cob genes). Knockout studies targeting cobA or cysG disrupt this compound production, while heterologous expression in E. coli validates enzyme functionality. Phylogenetic analysis of methyltransferases further clarifies evolutionary divergence .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed enzymatic mechanisms leading to this compound formation?

- Methodological Answer : Discrepancies in methylation sequence (e.g., C2 vs. C7 position) are addressed using time-resolved kinetic assays with stopped-flow spectroscopy. Structural studies (X-ray crystallography or cryo-EM) of CobI-CobJ complexes identify active-site residues, while isotopic tracing under varying pH conditions clarifies protonation-dependent steps .

Q. What experimental strategies can elucidate the stereochemical configuration of this compound, and how do variations impact downstream biosynthesis?

- Methodological Answer : Chiral analysis via circular dichroism (CD) spectroscopy and X-ray crystallography confirms stereochemistry. Mutagenesis of methyltransferase active sites (e.g., CobI Ser-100) alters stereoselectivity, while feeding studies with stereoisomers reveal impaired conversion to Precorrin-2, highlighting mechanistic bottlenecks .

Q. What are the challenges in synthesizing this compound analogs for structure-function studies, and how can they be methodologically addressed?

- Methodological Answer : Synthetic hurdles include regioselective methylation and macrocycle stability. Solid-phase peptide synthesis (SPPS) with protecting groups (e.g., Fmoc) enables controlled assembly. Click chemistry introduces non-natural substituents, while in vitro reconstitution assays test analog activity against wild-type enzymes .

Q. How can computational modeling complement experimental data in predicting this compound's interaction with methyltransferases?

- Methodological Answer : Molecular dynamics (MD) simulations of CobI-Precorrin-1 complexes identify binding free energies and conformational changes. Quantum mechanics/molecular mechanics (QM/MM) models predict transition states for methylation, while docking studies screen inhibitor libraries for competitive binding .

Methodological Considerations

- Reproducibility : Detailed protocols for anaerobic enzyme purification and handling are critical to avoid oxidative degradation .

- Data Contradictions : Use triplicate assays with independent biological replicates to distinguish experimental noise from mechanistic variability .

- Literature Gaps : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as this compound's role in non-cobalamin pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.